molecular formula C6H20N4O B1602482 Triethylenetetramine hydrate CAS No. 305808-21-3

Triethylenetetramine hydrate

Cat. No. B1602482
M. Wt: 164.25 g/mol
InChI Key: XJFQPBHOGJVOHU-UHFFFAOYSA-N
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Description

Triethylenetetramine hydrate (TETA) is an organic compound with the formula (C2H6N4)2H2O. It is a white, water-soluble solid with a molecular weight of 204.24 g/mol. TETA is used in a variety of applications, including as a chelating agent, corrosion inhibitor, and in the synthesis of various compounds. It is also used in the manufacture of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Treatment of Wilson’s Disease

Specific Scientific Field

Summary

Experimental Procedures

Results

  • Variability in Cmax (0.4–20 mg/L) among individuals .

Cancer Treatment

Specific Scientific Field

Summary

Experimental Procedures

Results

These are just two of the six applications. If you’d like to explore the remaining four, feel free to ask! 😊

properties

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N4.H2O/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFQPBHOGJVOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCN)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583472
Record name N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylenetetramine hydrate

CAS RN

305808-21-3
Record name 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305808-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

520 g of commercial triethylenetetramine (starting purity 62%, GC in % area) are dissolved in 800 mL of toluene. 80 mL of water are added under stirring, the mixture is cooled at 25° C. and seeded with purified triethylenetetramine. The suspension is stirred for 45 min. at 20° C., then cooled at 5-10° C. for 1 h. The crystallized solid is filtered, washed with some toluene, then dried at 30° C. under vacuum for 8 h. 365 g of desired product are obtained. Yield: 91% on theoretical Water content: 17% GC: 97% (in % area)
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
MP Klein, CW Scheeren, ASG Lorenzoni, J Dupont… - Process …, 2011 - Elsevier
… To this mixture, 0.2 mg of the triethylenetetramine hydrate dissolved in 2 mL acetic acid was added and magnetically stirred until a homogeneous phase was obtained. Films were …
Number of citations: 63 www.sciencedirect.com
P Burba, JC Rocha, A Schulte - Fresenius' journal of analytical chemistry, 1993 - Springer
… 10g triethylenetetramine hydrate (TETA) were dissolved at 120C in 100 ml DMSO (three-neck glass vessel). Then, 10 g Cell-C1 added under magnetical stirring were reacted with TETA …
Number of citations: 46 link.springer.com
T Van Truong, M Ghosh, R Misra, O Krichevski… - Colloids and Surfaces B …, 2020 - Elsevier
… mixed in a 1:1 ratio with a solution containing 100 mM Tris (pH 7) and 4 mM of either: pentaethylenehexamine; tetraethylenepentamine pentahydrochloride; triethylenetetramine hydrate …
Number of citations: 11 www.sciencedirect.com
M McClure - Journal of chemical education, 2008 - ACS Publications
… oxidation of CoCl2⋅6H2O with a stoichiometric quantity of the appropriate ligand and NaNO2; a yield of approximately 80% is typical if pure triethylenetetramine hydrate is used. The …
Number of citations: 3 pubs.acs.org
R Wen, I Bernal - Journal of Coordination Chemistry, 2000 - Taylor & Francis
… To the solution of Na2[Co(C03)3] ' 3H20 triethylenetetramine hydrate (trien . H20) was added in a 1 : 1 ratio, with continuous stirring. The mixture was warmed on a steam bath for 30min …
Number of citations: 0 www.tandfonline.com
T Loiseau, G Férey - Solid state sciences, 2005 - Elsevier
… gallium oxohydroxide GaO(OH) (obtained from the reaction of gallium metal with water at 200 C for 3 days), phosphoric acid (H 3 PO 4 , 85%, Prolabo), triethylenetetramine hydrate (H 2 …
Number of citations: 4 www.sciencedirect.com
EW Neuse, G Caldwell - Journal of Inorganic and Organometallic …, 1997 - Springer
… The following compounds were mixed by means of a sturdy spatula in a 250-ml round-bottom flask: 3,6-dioxaundecan-l,ll-dioic acid, 8.89 g (40mmol), triethylenetetramine hydrate 2.93 …
Number of citations: 22 link.springer.com
N Arulsamy, J Glerup, DJ Hodgson - Inorganic Chemistry, 1994 - ACS Publications
… Toa solution of py ridine-2-carboxaldehyde (4.28 g, 40 mmol) in ethanol (95%, 50 mL) was added triethylenetetramine hydrate (2.92 g, 20 mmol), and the solution was stirred overnight. …
Number of citations: 57 pubs.acs.org
MH Habibi, E Shojaee, GS Nichol - Spectrochimica Acta Part A: Molecular …, 2012 - Elsevier
Novel NNNN-donor μ-bis(bidentate) tetraaza acyclic Schiff base ligands with different substituents (CF 3 , N(CH 3 ) 2 or OH groups) were synthesized by the condensation reaction of …
Number of citations: 16 www.sciencedirect.com
F Nitti, WA Ati, P de Rozari, PD Ola… - Indonesian Journal of …, 2023 - journal.ugm.ac.id
… It was reported that when using triethylenetetramine hydrate (0.1 M) and dimercaptosuccinic acid (0.1 M) in borate buffer (0.125 M) pH 10 as the masking agent, Mn(II) could be …
Number of citations: 3 journal.ugm.ac.id

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